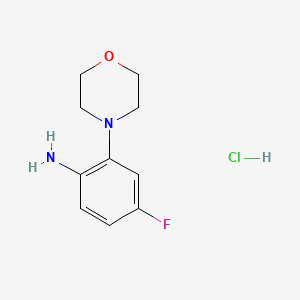![molecular formula C12H18ClN3O2 B2681260 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide CAS No. 2411195-39-4](/img/structure/B2681260.png)
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as "CP-31398" and is a small molecule inhibitor that has been shown to have promising effects in various studies.
作用機序
The mechanism of action of CP-31398 is not fully understood, but it is believed to involve the inhibition of the p53-MDM2 interaction. This interaction plays a crucial role in regulating the activity of the p53 tumor suppressor protein, which is involved in cell cycle regulation and apoptosis. By inhibiting the p53-MDM2 interaction, CP-31398 can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, CP-31398 has been shown to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. CP-31398 has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
実験室実験の利点と制限
CP-31398 has several advantages and limitations for lab experiments. Its small molecular weight and solubility in water make it easy to administer to cells and animals. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research. However, CP-31398 has limited stability in solution, and its synthesis is a complex process that requires specialized equipment and skilled chemists.
将来の方向性
CP-31398 has several future directions for scientific research. It has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Future studies could focus on optimizing the synthesis of CP-31398 to improve its stability and yield. Additionally, further studies could investigate the mechanism of action of CP-31398 and its potential interactions with other proteins and pathways. Finally, future studies could investigate the potential side effects of CP-31398 and its safety for use in humans.
Conclusion:
In conclusion, CP-31398 is a promising small molecule inhibitor that has potential applications in scientific research. Its ability to induce apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cardiac function makes it a promising candidate for the treatment of various diseases. However, its limited stability in solution and complex synthesis process are limitations that must be addressed in future studies. Overall, CP-31398 has significant potential for advancing scientific research and improving human health.
合成法
The synthesis of CP-31398 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 2-(1-methylpyrazol-4-yl)oxirane, which is then reacted with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product. The synthesis of CP-31398 is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
CP-31398 has been extensively studied for its potential applications in scientific research. It has been shown to have promising effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CP-31398 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. Additionally, CP-31398 has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.
特性
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(13)11(17)14-8-12(4-3-5-18-12)10-6-15-16(2)7-10/h6-7,9H,3-5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPIOLBVRVMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCO1)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)

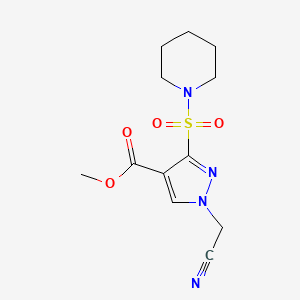
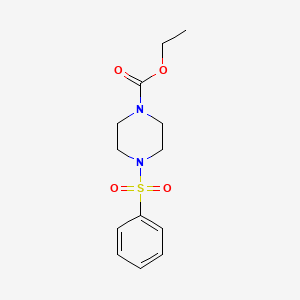

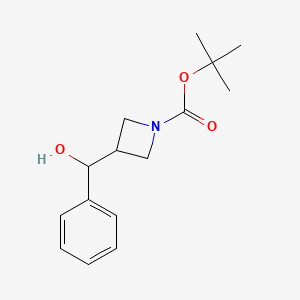
![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)
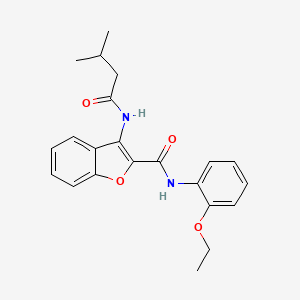
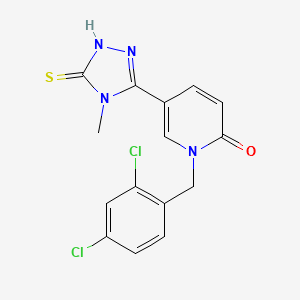
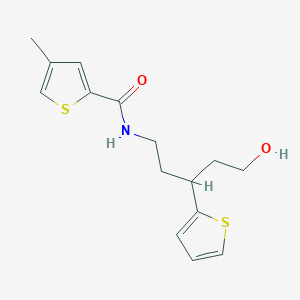
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)

![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)
